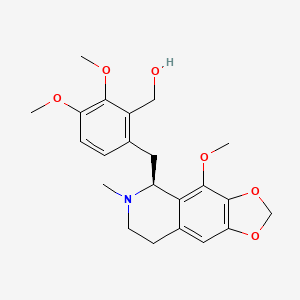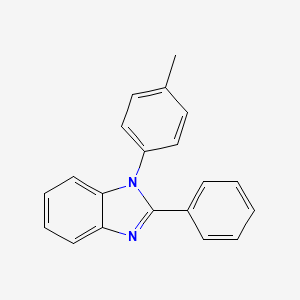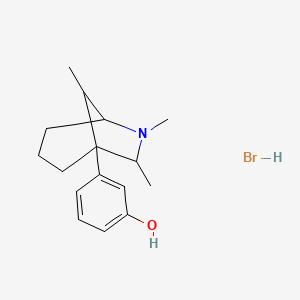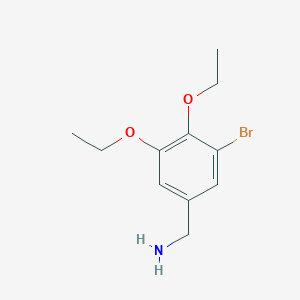![molecular formula C15H16S B14153001 Benzene, [1-methyl-2-(phenylthio)ethyl]- CAS No. 4148-81-6](/img/structure/B14153001.png)
Benzene, [1-methyl-2-(phenylthio)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [1-methyl-2-(phenylthio)ethyl]- is an organic compound with the molecular formula C13H12S and a molecular weight of 200.299 It is characterized by a benzene ring substituted with a 1-methyl-2-(phenylthio)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-methyl-2-(phenylthio)ethyl]- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [1-methyl-2-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [1-methyl-2-(phenylthio)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, [1-methyl-2-(phenylthio)ethyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This leads to the formation of substituted benzene derivatives, which can further interact with biological targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-4-[2-(phenylthio)ethyl]-
- Benzene, 1-ethyl-2-methyl-
- 2-Ethylmethylbenzene
Uniqueness
Benzene, [1-methyl-2-(phenylthio)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research .
Propriétés
Numéro CAS |
4148-81-6 |
|---|---|
Formule moléculaire |
C15H16S |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
2-phenylpropylsulfanylbenzene |
InChI |
InChI=1S/C15H16S/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clé InChI |
CKBQBEFBCLNOLV-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


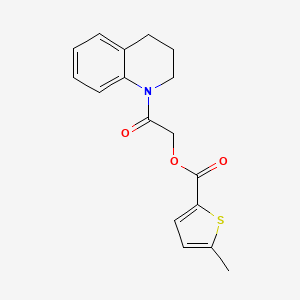

![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
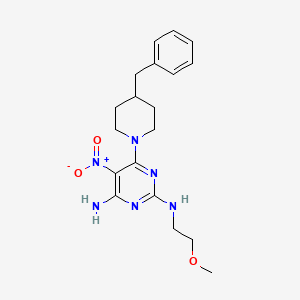
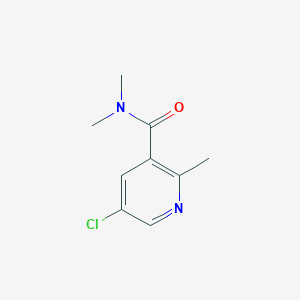
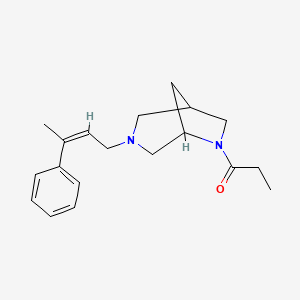

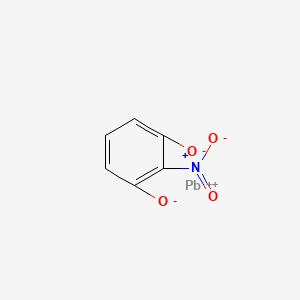
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
